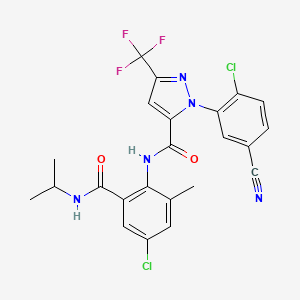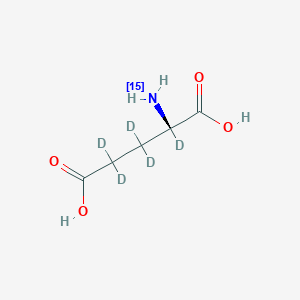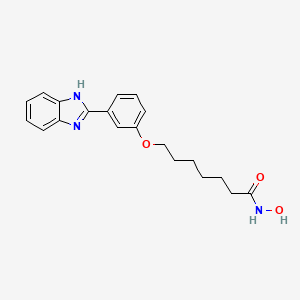![molecular formula C36H58O8 B12419171 [16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a hydrolyzed product of saikosaponin B2 and exhibits higher bioactivity compared to its parent glycoside. Prosaikogenin D has garnered attention due to its significant pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The reaction system is constructed by incubating saikosaponin B2 with cellulase in an HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of the substrate, making it an efficient and clean approach for the preparation of prosaikogenin D .
Industrial Production Methods
The industrial production of prosaikogenin D leverages enzymatic hydrolysis due to its environmental friendliness and high efficiency. Conventional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and production of undesired by-products .
Chemical Reactions Analysis
Types of Reactions
Prosaikogenin D undergoes various chemical reactions, including:
Oxidation: Prosaikogenin D can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in prosaikogenin D.
Substitution: Substitution reactions can introduce new functional groups into the prosaikogenin D molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of prosaikogenin D, each exhibiting unique pharmacological properties .
Scientific Research Applications
Prosaikogenin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Prosaikogenin D is studied for its role in cellular processes and its effects on various cell lines.
Medicine: It has shown promising anti-cancer, anti-inflammatory, and immunomodulatory effects, making it a potential candidate for drug development.
Industry: Prosaikogenin D is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
Prosaikogenin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with specific proteins and enzymes involved in these pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Uniqueness
Prosaikogenin D is unique due to its higher bioactivity compared to its parent glycoside, saikosaponin B2. It exhibits stronger anti-cancer and immunomodulatory effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C36H58O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3R,4S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26-,27+,28+,29-,30+,32+,33-,34-,35-,36-/m1/s1 |
InChI Key |
UAUUFLADFXKYAU-HMXSDMDBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
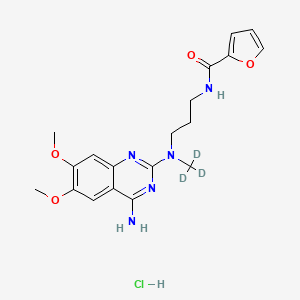

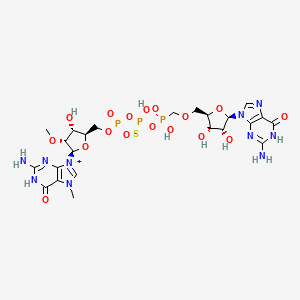

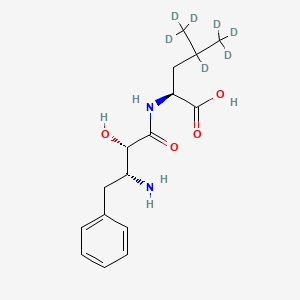
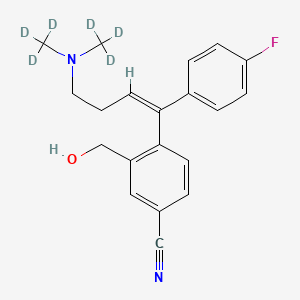
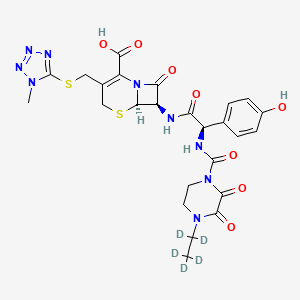
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
